N-Acetylleucyl-alpha-glutamylhistidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine
Description
N-Acetylleucyl-alpha-glutamylhistidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine is a synthetic fluorogenic peptide substrate designed for protease activity assays. Its structure comprises a tetrapeptide sequence (Ac-Leu-Glu-His-Asp) conjugated to a 4-trifluoromethylcoumarin derivative via an amide bond at the 7-position of the benzopyran ring. The trifluoromethyl group enhances the electron-withdrawing properties of the coumarin moiety, influencing fluorescence characteristics such as emission wavelength and quantum yield . This compound is primarily utilized in biochemical research to study caspase activity, particularly enzymes recognizing the Leu-Glu-His-Asp (LEHD) motif, such as caspase-9 .
Properties
IUPAC Name |
4-[(2-acetamido-4-methylpentanoyl)amino]-5-[[1-[[3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38F3N7O11/c1-15(2)8-22(39-16(3)44)31(52)41-21(6-7-26(45)46)29(50)42-23(9-18-13-37-14-38-18)32(53)43-24(12-27(47)48)30(51)40-17-4-5-19-20(33(34,35)36)11-28(49)54-25(19)10-17/h4-5,10-11,13-15,21-24H,6-9,12H2,1-3H3,(H,37,38)(H,39,44)(H,40,51)(H,41,52)(H,42,50)(H,43,53)(H,45,46)(H,47,48) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULKIXRFKRCRHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38F3N7O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657529 | |
| Record name | N-Acetylleucyl-alpha-glutamylhistidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
765.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210345-03-2 | |
| Record name | N-Acetylleucyl-alpha-glutamylhistidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ac-LEHD-AFC is synthesized through a series of peptide coupling reactions. The synthesis involves the stepwise addition of amino acids to form the peptide chain, followed by the attachment of the fluorogenic group, 7-amino-4-trifluoromethylcoumarin . The reaction conditions typically involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of Ac-LEHD-AFC follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity . The final product is purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain a stable, crystalline solid .
Chemical Reactions Analysis
Types of Reactions
Ac-LEHD-AFC primarily undergoes enzymatic cleavage reactions. It is specifically designed to be a substrate for caspase enzymes, which cleave the peptide bond between the aspartic acid residue and the AFC group .
Common Reagents and Conditions
The enzymatic cleavage of Ac-LEHD-AFC is typically carried out in buffered aqueous solutions at physiological pH (around 7.4). The reaction conditions often include the presence of reducing agents like dithiothreitol (DTT) to maintain the activity of the caspase enzymes .
Major Products Formed
The major product formed from the cleavage of Ac-LEHD-AFC is free 7-amino-4-trifluoromethylcoumarin (AFC), which exhibits fluorescence properties that can be quantitatively measured .
Scientific Research Applications
Ac-LEHD-AFC is widely used in scientific research to study apoptosis, the process of programmed cell death. It serves as a fluorogenic substrate for caspase-9, allowing researchers to monitor caspase activity in real-time using fluorescence detection methods . This compound is also used in drug discovery and development to screen for potential inhibitors or activators of caspase enzymes .
In biology and medicine, Ac-LEHD-AFC is employed to investigate the mechanisms of diseases involving apoptosis, such as cancer and neurodegenerative disorders . It is also used in high-throughput screening assays to identify compounds that modulate caspase activity .
Mechanism of Action
Ac-LEHD-AFC exerts its effects by serving as a substrate for caspase enzymes. When caspase-9, for example, cleaves Ac-LEHD-AFC, it releases the fluorogenic group AFC . The fluorescence emitted by AFC can be detected and measured, providing a quantitative readout of caspase activity . This mechanism allows researchers to study the activation and regulation of caspase enzymes in various biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound is compared below with three analogs, highlighting key variations in peptide sequences, substituents, and applications.
Table 1: Comparative Analysis of Fluorogenic Caspase Substrates
Key Observations:
Peptide Sequence Dictates Enzyme Specificity :
- The Ac-Leu-Glu-His-Asp sequence (LEHD) in the target compound and ’s analog selectively targets caspase-9, while Ac-Asp-Glu-Val-Asp (DEVD) in ’s compound is specific to caspase-3 .
- Substitution of Leu with Trp () broadens specificity to group I caspases, likely due to altered binding affinity .
Benzopyran Substituent Modifies Fluorescence :
NMR and Structural Insights
highlights the utility of NMR in differentiating analogs. For example, chemical shifts in regions A (positions 39–44) and B (positions 29–36) vary significantly between compounds with modified peptide sequences or substituents (Figure 6 in ). These shifts correlate with changes in the chemical environment near the benzopyran ring and peptide backbone, enabling precise structural elucidation .
Practical Implications in Research
- Caspase-9 vs. Caspase-3 Specificity : Researchers must select substrates based on the target enzyme’s recognition motif (e.g., LEHD for caspase-9 vs. DEVD for caspase-3) .
- Fluorophore Choice : The 4-CF₃ group (AFC) offers brighter fluorescence, while 4-CH₃ (AMC) provides cost-effective alternatives with distinct spectral properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
